molecular formula C12H17NO2 B7866097 Ethyl 2-amino-3-phenylbutanoate

Ethyl 2-amino-3-phenylbutanoate

Cat. No. B7866097
M. Wt: 207.27 g/mol
InChI Key: JJJCCMPPURKHIM-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Ethyl 2-amino-3-phenylbutanoate is a useful research compound. Its molecular formula is C12H17NO2 and its molecular weight is 207.27 g/mol. The purity is usually 95%.
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Scientific Research Applications

  • Synthesis and Psychotropic Activity : Ethyl 2-cyano-3-cyclohexyl-3-methyl-4-phenylbutanoate, synthesized from a related compound, was used in creating benzo[h]quinazolines, which have potential psychotropic activities (Grigoryan et al., 2011).

  • Antineoplastic Properties : Research on Ethyl 2-cyano-3,3-dimethyl-4-phenylbutanoate, a related compound, revealed its use in synthesizing compounds with antineoplastic properties (Markosyan et al., 2014).

  • Biocatalyst Research : Ethyl(R)-2-hydroxy-4-phenylbutanoate [(R)-HPBE], another derivative, is crucial for synthesizing angiotensin-converting enzyme inhibitors such as enalapril and lisinopril (Zhao Jin-mei, 2008).

  • Asymmetric Bioreduction : Ethyl 3-halo-2-oxo-4-phenylbutanoate undergoes bioreduction by Saccharomyces cerevisiae, demonstrating its potential in producing pharmaceutical intermediates (Milagre et al., 2006).

  • Microbial Reduction : Ethyl (R)-2-hydroxy-4-phenylbutanoate production via microbial reduction of ethyl 2-oxo-4-phenylbutanoate in an interface bioreactor shows its importance in pharmaceutical synthesis (Oda et al., 1998).

  • Microbial Enantioselective Reduction : Different microorganisms were used for the enantioselective reduction of ethyl-2-oxo-4-phenylbutanoate, which is crucial for producing optically active pharmaceutical intermediates (Lacerda et al., 2006).

  • Synthesis of Ethyl Cyanoethylphenylacetate : Ethyl cyanoethylphenylacetate, synthesized from a related compound, is an intermediate in drugs like hexamidine and phenobarbital (Vitvitskaya et al., 1981).

  • Biosynthesis of Esters in Apples : Ethyl 2-methylbutanoate, a related compound, is a key contributor to fruit aroma, indicating its role in the food industry (Rowan et al., 1996).

properties

IUPAC Name

ethyl 2-amino-3-phenylbutanoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2/c1-3-15-12(14)11(13)9(2)10-7-5-4-6-8-10/h4-9,11H,3,13H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JJJCCMPPURKHIM-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C(C)C1=CC=CC=C1)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H17NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-amino-3-phenylbutanoate

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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